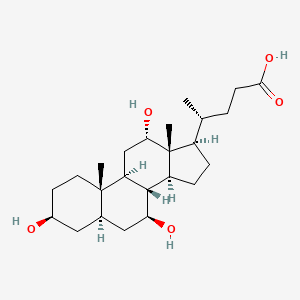
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate is a complex organic compound that features a unique combination of functional groups, including a dimethylamino group, a methoxybenzyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.
Formation of the Acrylate Moiety: The acrylate moiety can be formed through a Knoevenagel condensation reaction between an aldehyde and an active methylene compound in the presence of a base.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound under appropriate reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the methoxybenzyl group using appropriate nucleophiles.
Addition: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Addition: Bromine in carbon tetrachloride for electrophilic addition.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives.
Addition: Formation of dibromo or dihydro derivatives.
Scientific Research Applications
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of tetrazole-containing molecules with biological targets.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetrazole ring can act as a bioisostere for carboxylic acids, enhancing binding affinity to certain enzymes or receptors. The methoxybenzyl group can contribute to the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
(E)-ethyl 3-(dimethylamino)-2-(1-benzyl-1H-tetrazol-5-yl)acrylate: Lacks the methoxy group, which may affect its binding affinity and solubility.
(E)-ethyl 3-(dimethylamino)-2-(1-(4-chlorobenzyl)-1H-tetrazol-5-yl)acrylate: Contains a chloro group instead of a methoxy group, potentially altering its electronic properties and reactivity.
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methylbenzyl)-1H-tetrazol-5-yl)acrylate: Contains a methyl group, which may influence its steric and hydrophobic interactions.
Uniqueness
(E)-ethyl 3-(dimethylamino)-2-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)acrylate is unique due to the presence of the methoxy group, which can enhance its electronic properties and potentially improve its pharmacokinetic profile. The combination of the dimethylamino group, tetrazole ring, and methoxybenzyl group provides a versatile scaffold for the development of novel compounds with diverse biological activities.
Properties
Molecular Formula |
C16H21N5O3 |
|---|---|
Molecular Weight |
331.37 g/mol |
IUPAC Name |
ethyl (E)-3-(dimethylamino)-2-[1-[(4-methoxyphenyl)methyl]tetrazol-5-yl]prop-2-enoate |
InChI |
InChI=1S/C16H21N5O3/c1-5-24-16(22)14(11-20(2)3)15-17-18-19-21(15)10-12-6-8-13(23-4)9-7-12/h6-9,11H,5,10H2,1-4H3/b14-11+ |
InChI Key |
FYHBRSLSDIIWFL-SDNWHVSQSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/C1=NN=NN1CC2=CC=C(C=C2)OC |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C1=NN=NN1CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


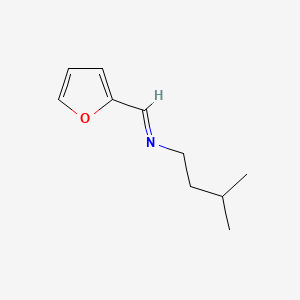
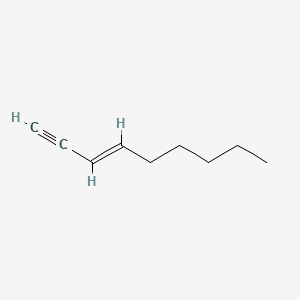
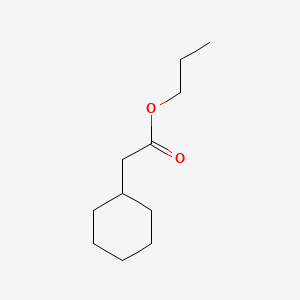
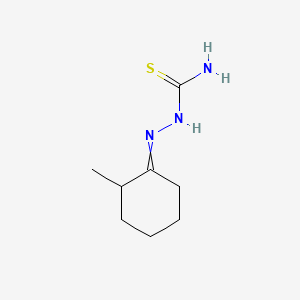
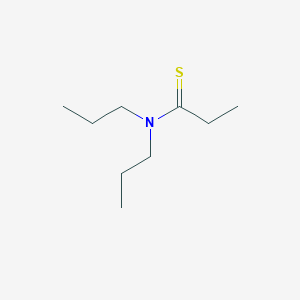
![1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13793843.png)
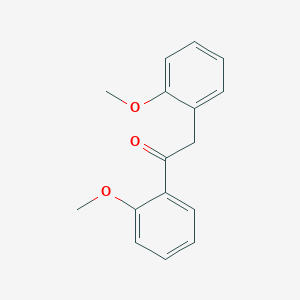

![Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-](/img/structure/B13793867.png)

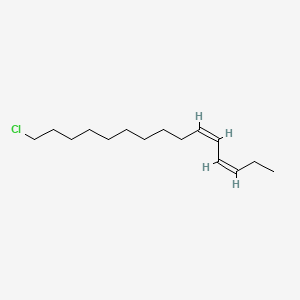
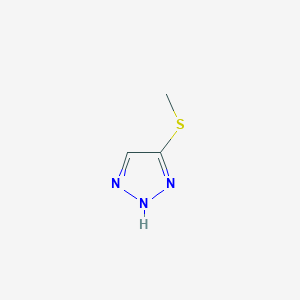
![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)
